2,6-Dichloro-3-fluorobenzoylacetonitrile
Description
2,6-Dichloro-3-fluorobenzoylacetonitrile is a halogen-substituted benzoylacetonitrile derivative characterized by a benzene ring with chlorine atoms at the 2- and 6-positions and a fluorine atom at the 3-position. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
3-(2,6-dichloro-3-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO/c10-5-1-2-6(12)9(11)8(5)7(14)3-4-13/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTWKALWTBSZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluorobenzoylacetonitrile typically involves the reaction of 2,6-dichloro-3-fluorobenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-Dichloro-3-fluorobenzoyl chloride+AcetonitrileBase2,6-Dichloro-3-fluorobenzoylacetonitrile+HCl
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-3-fluorobenzoylacetonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorobenzoylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Oxidation: The acetonitrile moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoylacetonitriles.
Hydrolysis: Formation of amides or carboxylic acids.
Oxidation: Formation of ketones or carboxylic acids.
Scientific Research Applications
Scientific Research Applications
2,6-Dichloro-3-fluorobenzoylacetonitrile is employed as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also used in biology to study enzyme inhibition and protein-ligand interactions and is investigated for potential use in developing new therapeutic agents in medicine. Additionally, it finds use in the production of specialty chemicals and materials in industry.
2,6-Dichloro-3-fluorobenzoylacetonitrile's biological activity is primarily attributed to its interaction with molecular targets like enzymes and receptors. The electron-withdrawing chlorine and fluorine groups enhance its reactivity towards nucleophiles, making it a potential inhibitor of certain enzymes, while the nitrile group can participate in hydrogen bonding with biological molecules, influencing its activity and specificity.
The compound has been investigated for various biological activities:
- Enzyme Inhibition: It has shown potential in inhibiting key enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation.
- Antimicrobial Properties: Studies suggest that it may possess antimicrobial activity, potentially inhibiting bacterial growth by interfering with cellular processes.
- Anticancer Potential: Research indicates it may induce apoptosis in cancer cells or inhibit cell proliferation by modulating critical signaling pathways.
Data Table: Antimicrobial Activity
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control (Standard Antibiotic) | 16 | 32 |
MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration
Other compounds with dichloro-substitution
- 2,6-Dichloro-4-methoxybenzoic acid: An established synthesis method involves the chlorination of 2,6-dimethyl-4-hydroxypyridine.
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: The most recognized reaction using this compound is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . It is also a molecular scaffold for 1,8-naphthyridine derivatives, including Enoxacin, Trovafloxacin, and Tosufloxacin .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles, making it an effective inhibitor of certain enzymes. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in halogen type, substitution position, or functional groups. Key findings are synthesized from structural and reactivity analyses:
Halogen-Substituted Benzonitriles
Positional Isomers
Functional Group Variants
Research Findings and Implications
- Reactivity: The 3-fluoro substituent in the target compound enhances electrophilicity at the para position compared to non-fluorinated analogs, favoring nucleophilic aromatic substitution (SNAr) reactions .
- Synthesis Challenges : Introducing fluorine at the 3-position may require specialized fluorination agents (e.g., Selectfluor), unlike chlorine-substituted analogs synthesized via Ullmann coupling .
- Thermal Stability : Dichloro-fluorinated compounds generally exhibit higher thermal stability than trifluoromethylated analogs (e.g., CAS 869682-11-1 in ), due to reduced electron-withdrawing effects .
Notes
- Research Gaps: Limited data on the target compound’s exact melting point or bioactivity necessitate further experimental studies.
Biological Activity
Overview
2,6-Dichloro-3-fluorobenzoylacetonitrile (C9H4Cl2FNO) is an organic compound notable for its diverse applications in scientific research and potential therapeutic uses. Its structure features a benzene ring substituted with two chlorine atoms and one fluorine atom, alongside a nitrile group. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and interactions with biological molecules.
The biological activity of 2,6-Dichloro-3-fluorobenzoylacetonitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles, making it a potent inhibitor of certain enzymes. The nitrile group also facilitates hydrogen bonding with biological molecules, further influencing its activity and specificity.
Biological Applications
The compound has been investigated for various biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, potentially inhibiting bacterial growth through interference with cellular processes .
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells or inhibit cell proliferation by modulating critical signaling pathways .
Case Studies
- Enzyme Inhibition Study : A study demonstrated that 2,6-Dichloro-3-fluorobenzoylacetonitrile effectively inhibited specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to increased bioavailability of certain therapeutic agents .
- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating its effectiveness at low concentrations .
Data Table: Antimicrobial Activity
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| 2,6-Dichloro-3-fluorobenzoylacetonitrile | 32 | 64 |
| Control (Standard Antibiotic) | 16 | 32 |
The synthesis of 2,6-Dichloro-3-fluorobenzoylacetonitrile typically involves the reaction of 2,6-dichloro-3-fluorobenzoyl chloride with acetonitrile in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yields and purity of the final product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
